6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core substituted with dichloro and nitrophenyl groups. Its molecular formula is C18H14Cl2N2O2, and it has a molecular weight of 361.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization in the presence of catalysts and solvents. Specific details on the reaction conditions, such as temperature and time, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can enhance the production process, ensuring high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can yield a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
8-Nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Similar structure but with different substituents.
4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid: Another derivative with a bromophenyl group and carboxylic acid
Uniqueness
6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H14Cl2N2O2 |
---|---|
Molecular Weight |
361.2g/mol |
IUPAC Name |
6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-8-7-14-12-5-2-6-13(12)17(21-18(14)16(15)20)10-3-1-4-11(9-10)22(23)24/h1-5,7-9,12-13,17,21H,6H2 |
InChI Key |
RLZXBKNCASYLLY-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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